N-Phenyl 4-bromo-3-methoxybenzamide
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical progression of benzamide chemistry, which has evolved significantly since the early twentieth century. While specific documentation regarding the initial synthesis and discovery of this particular compound remains limited in available literature, its development can be contextualized within the systematic exploration of halogenated benzamide derivatives that gained momentum during the mid-to-late twentieth century. The compound's current commercial availability through specialized chemical suppliers suggests its recognition and utilization in research applications developed over recent decades.
The synthetic methodologies employed for this compound production reflect advances in organic synthetic chemistry, particularly in the areas of selective halogenation and amide bond formation. Current manufacturing processes utilize established protocols involving the reaction of appropriately substituted benzoic acid derivatives with aniline compounds under controlled conditions. These synthetic approaches represent refinements of classical amide synthesis techniques, adapted to accommodate the specific steric and electronic requirements imposed by the compound's substitution pattern.
Documentation indicates that the compound has gained increased attention in contemporary research applications, particularly within the context of materials science and organic electronics investigations. The availability of high-purity samples, with reported purities of 95% and higher, suggests established purification protocols and quality control measures that have evolved through systematic development efforts. Commercial suppliers now offer the compound in various quantities, indicating sustained research interest and practical applications that justify continued production.
Significance in Organic Chemistry and Material Science
This compound holds substantial significance within organic chemistry research due to its unique combination of functional groups and structural features that enable diverse chemical transformations. The compound serves as a valuable synthetic intermediate in the preparation of more complex molecular architectures, particularly in contexts requiring selective functionalization of aromatic systems. The presence of the bromine substituent provides an excellent leaving group for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira coupling protocols, enabling the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions.
The methoxy group present in the molecular structure introduces electron-donating characteristics that modulate the electronic properties of the aromatic ring system, influencing both reactivity patterns and physicochemical properties. This electronic modulation proves particularly valuable in structure-activity relationship studies and in the design of compounds with specific electronic characteristics. Research applications have demonstrated the compound's utility in exploring the effects of electronic substituents on molecular properties and chemical behavior patterns.
In materials science applications, this compound serves as a building block for the synthesis of advanced materials with tailored properties. The compound's aromatic architecture and hydrogen-bonding capabilities through the amide functionality make it suitable for incorporation into polymer systems and supramolecular assemblies. The strategic placement of the bromine atom enables post-polymerization modifications and cross-linking reactions that can be employed to fine-tune material properties.
The compound's significance extends to its role as a model system for investigating fundamental chemical principles, including substituent effects, reaction mechanisms, and structure-property relationships. The well-defined substitution pattern provides researchers with a controlled system for studying how specific functional groups influence molecular behavior and chemical reactivity. This systematic approach contributes to the broader understanding of organic chemistry principles and aids in the rational design of new compounds with desired properties.
Contemporary research has highlighted the compound's potential applications in the development of functional materials for electronic and photonic applications. The combination of aromatic character, electron-withdrawing bromine substituent, and electron-donating methoxy group creates unique electronic properties that may be exploited in the design of organic semiconductors and related materials. These applications represent emerging frontiers where the compound's chemical properties align with technological needs in advanced materials development.
Properties
IUPAC Name |
4-bromo-3-methoxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJLYCHRYWNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674708 | |
| Record name | 4-Bromo-3-methoxy-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-33-2 | |
| Record name | 4-Bromo-3-methoxy-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methoxy-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 3-Amino-4-methoxybenzoic Acid Derivatives
The starting material, 3-amino-4-methoxybenzoic acid, is synthesized or procured commercially. Modifications to introduce the bromine atom at the para position are achieved via electrophilic aromatic substitution or halogenation reactions.
Step 2: Formation of the Benzamide Core
The core benzamide structure is synthesized through coupling of 3-amino-4-methoxybenzoic acid with phenyl amines using carbodiimide-mediated amidation:
3-Amino-4-methoxybenzoic acid + Phenyl amine → N-Phenyl-3-amino-4-methoxybenzamide
This reaction is typically performed in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), with DIC as the coupling reagent and HOBt as the activator, under mild conditions (room temperature, ~12 hours). The reaction scheme is summarized below:
| Reagent | Conditions | Yield | References |
|---|---|---|---|
| DIC + HOBt | Room temp, 12 h | ~65-70% | , |
Step 4: Methylation of the Amine Group (Optional)
If methylation of the amino group is desired, methyl iodide (MeI) or dimethyl sulfate can be used under mild base conditions (NaHCO₃ or K₂CO₃) to produce this compound.
Step 5: Final Purification
The crude product is purified via recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography to obtain the pure compound.
Specific Research-Backed Methods
Method A: Carbodiimide-Mediated Amidation (Preferred for High Yield and Selectivity)
- Reagents: 3-Amino-4-methoxybenzoic acid, phenyl amine, DIC, HOBt
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature, 12 hours
- Outcome: High purity N-phenylbenzamide derivatives with regioselectivity
Method B: Halogenation Using NBS
- Reagents: N-bromosuccinimide (NBS), acetic acid
- Conditions: Reflux, controlled addition to prevent polybromination
- Outcome: Selective para-bromination on the aromatic ring
Method C: Methylation of Amino Group
- Reagents: Methyl iodide (MeI), NaHCO₃
- Conditions: Room temperature, 4-6 hours
- Outcome: N-methylated derivatives, if required
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The carbodiimide coupling method (Method A) is highly efficient, providing good yields and minimal side reactions.
- Halogenation with NBS offers regioselectivity and minimizes polybromination.
- Methylation steps are straightforward but require careful control to prevent overalkylation.
- Purification techniques such as recrystallization and chromatography are essential to obtain high-purity final compounds.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl 4-bromo-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the benzamide moiety.
Coupling Reactions: The phenyl group attached to the nitrogen atom can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the methoxy group or the benzamide moiety.
Reduction Products: Reduced forms of the benzamide moiety.
Scientific Research Applications
Chemical Reactions
N-Phenyl 4-bromo-3-methoxybenzamide can participate in various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Oxidation and Reduction : Reactions involving the methoxy group or benzamide moiety.
- Coupling Reactions : The phenyl group can engage in coupling reactions with other aromatic compounds.
Chemistry Applications
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for specific interactions and reactions that are not possible with similar compounds.
Biological Applications
Research indicates potential biological activities , including:
- Antimicrobial Properties : Investigated for effectiveness against various microbial strains.
- Anticancer Properties : Explored for its ability to induce apoptosis in cancer cells through interaction with specific molecular targets.
Medical Applications
The compound is being studied for its potential therapeutic applications in drug development, particularly as a candidate for targeting specific receptors involved in pain and inflammatory diseases. Notably, its derivatives have shown promise as GPR35 agonists, which may be beneficial in treating metabolic disorders and pain management .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- GPR35 Agonists : Research highlighted that modifications to the compound could enhance its potency as a GPR35 agonist, with some derivatives showing EC50 values as low as 0.059 μM, indicating strong biological activity .
- Antimicrobial Efficacy : Various studies have reported on the antimicrobial properties of similar benzamide derivatives, suggesting that this compound could also exhibit such effects .
Mechanism of Action
The mechanism of action of N-Phenyl 4-bromo-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares N-phenyl 4-bromo-3-methoxybenzamide with structurally related benzamides:
Biological Activity
N-Phenyl 4-bromo-3-methoxybenzamide (CAS Number: 1072944-33-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and findings from various studies.
Chemical Structure and Synthesis
This compound is characterized by the molecular formula . Its structure includes a bromine atom at the para position, a methoxy group at the meta position, and a phenyl group attached to the nitrogen atom of the benzamide moiety. The synthesis typically involves:
- Bromination : 3-methoxybenzoic acid is brominated using bromine or N-bromosuccinimide (NBS).
- Amidation : The brominated product undergoes amidation with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it may interact with proteins involved in cell cycle regulation and apoptosis induction, leading to reduced viability of cancer cells in vitro .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It has been shown to modulate receptor activity, which can disrupt cancer cell signaling pathways.
- Induction of Apoptosis : By affecting mitochondrial function and caspase activation, it promotes programmed cell death in malignant cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study demonstrated that this compound significantly reduced tumor size in xenograft models when administered intraperitoneally every two days. Tumor growth was notably inhibited compared to control groups, indicating its potential efficacy as an anticancer agent .
- Antimicrobial Efficacy : Another study highlighted its broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting possible applications in treating infections resistant to conventional antibiotics.
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Description | Reagents Used |
|---|---|---|
| Bromination | Introduction of bromine at para position | Bromine or NBS |
| Amidation | Formation of amide bond | Aniline, DCC |
Q & A
Q. What are the recommended synthetic routes for N-Phenyl 4-bromo-3-methoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via coupling reactions between substituted benzoic acid derivatives and aniline derivatives. A common approach involves activating the carboxylic acid group using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under inert conditions. For example, in analogous syntheses (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide), the reaction proceeds at low temperatures (-50°C) to minimize side reactions and improve yield . Optimization may include solvent selection (e.g., dichloromethane or acetonitrile), stoichiometric control of reagents, and purification via column chromatography.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the aromatic substitution pattern, methoxy group integration, and bromine-induced deshielding effects.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHBrNO) and isotopic patterns from bromine.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and methoxy (C-O, ~1250 cm) functional groups.
Structural data for related compounds (e.g., N-(4-bromophenyl)-3-methoxybenzamide) are available in the NIST Chemistry WebBook .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Analysis : Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on bromine-related toxicity and methoxy group flammability .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Mutagenicity Screening : While Ames testing is not explicitly reported for this compound, structurally similar anomeric amides may exhibit mutagenicity, necessitating biosafety protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) often arise from impurities or regioisomeric byproducts. Strategies include:
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity.
- Chromatographic Purity Checks : Employ HPLC or UPLC with UV detection to identify co-eluting impurities.
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts for proposed structures.
Q. What mechanistic insights govern the stability of this compound under varying pH conditions?
Methodological Answer: The compound’s stability is influenced by pH-dependent hydrolysis of the amide bond. For example, in acidic conditions (pH < 3), protonation of the carbonyl oxygen accelerates cleavage, while alkaline conditions (pH > 10) promote nucleophilic attack by hydroxide ions. Fluorescence studies on analogous benzamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) suggest optimal stability at neutral pH (6–8), validated via spectrofluorometric titration .
Q. How does the bromine substituent impact the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the 4-position serves as a leaving group in Suzuki-Miyaura or Ullmann-type couplings. For example:
- Suzuki Coupling : React with arylboronic acids in the presence of Pd(PPh)/KCO to form biaryl derivatives.
- Buchwald-Hartwig Amination : Substitute bromine with amines using Pd catalysts (e.g., XPhos Pd G3).
Kinetic studies on similar bromobenzamides indicate that electron-withdrawing methoxy groups at the 3-position slow oxidative addition rates due to reduced electron density on the aryl ring .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures below 0°C to suppress dimerization or over-halogenation.
- Catalyst Optimization : Use Pd nanoparticles or immobilized catalysts to enhance selectivity and reduce metal leaching.
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and minimize side reactions. Industrial-scale protocols for trifluoromethyl-substituted benzamides highlight these approaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
